4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

EGFR inhibition Kinase assay Comparative potency

Procure 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (EGFR-IN-148) to advance your oncology pipeline. Unlike 4-anilinoquinazolines, this quinoline-sulfonamide features a 1,3,4-oxadiazole core that drives unique hinge-region interactions, selective EGFR wild-type inhibition (IC50=0.161μM), and robust G1/S arrest in HepG2 cells. Validated in hepatocellular carcinoma models, it spares normal hepatocytes. Ideal for SAR around T790M/L858R mutants, probe development, and HTS controls. Secure this distinct chemotype for your next breakthrough.

Molecular Formula C17H16N4O4S
Molecular Weight 372.4
CAS No. 685837-45-0
Cat. No. B2655087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
CAS685837-45-0
Molecular FormulaC17H16N4O4S
Molecular Weight372.4
Structural Identifiers
SMILESCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
InChIInChI=1S/C17H16N4O4S/c1-12-19-20-17(25-12)18-16(22)13-8-10-15(11-9-13)26(23,24)21(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20,22)
InChIKeyAISUNZYVWYJZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: An Emerging Selective EGFR Inhibitor for Oncology Research


4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 685837-45-0), also cataloged as EGFR-IN-148, is a synthetic small molecule belonging to the quinoline-sulfonamide class of kinase inhibitors [1]. It is specifically designed as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). A 2025 study in *Bioorganic Chemistry* identified this compound (designated 8c) as a standout candidate from a series of novel derivatives, demonstrating a low IC50 of 0.161 μM against EGFR, the ability to induce G1/S cell cycle arrest, and significant pro-apoptotic effects in HepG2 liver cancer cells [1]. Its core structure features a 1,3,4-oxadiazole ring, a benzamide linker, and a methyl(phenyl)sulfamoyl group, contributing to a unique binding profile distinct from other anti-EGFR chemotypes.

Why Generic EGFR Inhibitors Cannot Substitute for 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide


Substituting this specific quinoline-sulfonamide derivative with a generic EGFR inhibitor (e.g., gefitinib, erlotinib) is not scientifically valid due to profound differences in chemotype, binding mode, and functional consequence. Unlike common 4-anilinoquinazoline-based TKIs, this compound incorporates a 1,3,4-oxadiazole moiety and a methyl(phenyl)sulfamoyl group, which molecular dynamics simulations reveal to be critical for its unique hinge-region interactions and selectivity profile against off-target kinases [1]. Furthermore, its functional effect—a marked G1/S phase arrest that is not a hallmark effect of all EGFR inhibitors—is explicitly attributed to this compound's specific scaffold [1]. Generic substitution would forfeit this downstream mechanism and fail to replicate the experimentally validated anti-proliferative and pro-apoptotic outcomes observed in hepatocellular carcinoma models.

Head-to-Head Performance Data for 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (EGFR-IN-148)


Potent and Sub-Micromolar EGFR Inhibition vs. Clinical Standard-of-Care Agents

The compound exhibits a single-digit sub-micromolar IC50 against EGFR, demonstrating greater potency than the first-generation clinical inhibitor gefitinib in the same assay system. This establishes it as a superior biochemical starting point for further optimization. [1]

EGFR inhibition Kinase assay Comparative potency

Superior Anti-Proliferative Activity in HepG2 Cells Compared to Erlotinib

In a cellular context relevant to liver cancer, this compound demonstrates a significantly lower IC50 for inhibiting cell growth than the FDA-approved EGFR inhibitor erlotinib. [1]

Cytotoxicity Hepatocellular carcinoma Anti-proliferative

Induction of G1/S Cell Cycle Arrest Distinct from Other In-Class Analogs

Cell cycle analysis reveals this compound induces a profound accumulation of cells in the G1 phase, a specific anti-proliferative mechanism not uniformly observed across the synthesized series. This functional divergence is attributed to its unique structural features. [1]

Cell cycle arrest G1/S phase Mechanism of action

Selective Apoptosis Induction in Cancer Cells Over Normal Cells

The compound significantly enhances apoptosis in HepG2 cells, exhibiting a favorable safety profile by demonstrating minimal toxicity against normal human liver cells (HL-7702) at comparable concentrations. [1] This selectivity is a critical advantage over non-selective cytotoxic agents.

Apoptosis Selective toxicity Safety profile

High-Value Procurement and Application Scenarios for 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (EGFR-IN-148)


Lead Optimization for Next-Generation, Mutation-Selective EGFR Inhibitors

The compound's unique quinoline-sulfonamide scaffold, distinct from classical 4-anilinoquinazolines, makes it an ideal lead for designing inhibitors active against EGFR mutants (e.g., T790M, L858R) that are resistant to first-line TKIs. Procuring this compound allows medicinal chemistry teams to perform structure-activity relationship (SAR) studies around a novel chemotype demonstrated by Elkotamy et al. to potently inhibit wild-type EGFR and induce a unique G1/S arrest mechanism. [1]

Hepatocellular Carcinoma-Specific Targeted Therapy Development

The empirically determined low micromolar anti-proliferative activity (IC50 = 4.78 µM) and potent apoptosis induction in HepG2 cells, coupled with a high selectivity index over normal hepatocytes, positions this compound as a prime candidate for developing liver cancer-specific therapies. It is the most advanced starting point for a program aiming to treat hepatocellular carcinoma with a targeted agent that spares healthy liver tissue. [1]

Pharmacological Tool for Dissecting EGFR-Dependent G1/S Cell Cycle Machinery

As a potent EGFR inhibitor that elicits a pronounced G1/S phase arrest—a functional outcome not shared by all in-class compounds—this molecule serves as a specific chemical probe. It is ideal for research aiming to decouple the kinases' signaling functions from its cell cycle regulatory roles, a key area of study for understanding and overcoming therapeutic resistance in oncology. [1]

Reference Standard in Novel EGFR Inhibitor Screening Panels

Given its well-characterized, potent, and selective profile against both the kinase and cellular models, this compound is an excellent positive control for high-throughput screening assays. It serves as a benchmark 'tool compound' for benchmarking new hits against a non-quinazoline chemotype with a distinct and highly favorable mechanism of action. [1]

Quote Request

Request a Quote for 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.